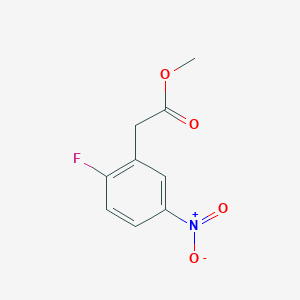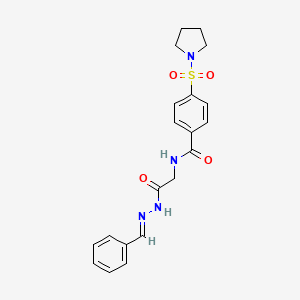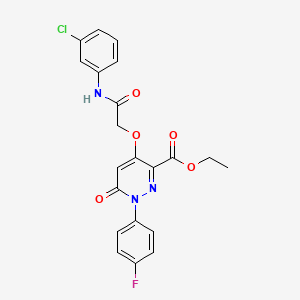
Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are often of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, as seen in the synthesis of Ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates, which were obtained through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile . Similarly, the synthesis of Ethyl 6-Amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate was achieved using a one-pot tandem Knoevenagel-cyclocondensation reaction . These methods suggest that the compound of interest could potentially be synthesized through similar multi-component or tandem reactions.
Molecular Structure Analysis
The molecular structure and properties of related compounds have been extensively studied. For instance, the molecular structure, vibrational frequencies, and corresponding vibrational assignments of Ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate were investigated using both experimental and theoretical methods . The optimized molecular structure was confirmed to be in agreement with XRD data, and the stability of the molecule was analyzed by NBO analysis . This suggests that a similar approach could be used to analyze the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of related compounds with various reagents has been explored. For example, Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was shown to react with substituted hydrazines to yield regioisomeric pyrazoles . This indicates that the compound of interest may also exhibit reactivity with hydrazines or similar nucleophiles, leading to the formation of new heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various analytical techniques. The compound Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was characterized by elemental analysis, FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction . These methods provided detailed information about the compound's stability, electronic properties, and crystal structure, which could be relevant when studying the compound of interest.
Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
Research has shown that derivatives of this compound have been synthesized and tested for their antimicrobial properties. For instance, compounds synthesized from reactions involving similar complex chemicals have exhibited antibacterial and antifungal activities against a range of pathogens like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, C. albicans, A. niger, and A. clavatus (Desai, N., Shihora, P. N., & Moradia, D., 2007). These findings indicate the compound's potential in contributing to the development of new antimicrobial therapies.
Pharmacological Importance
Another aspect of its application is in the realm of pharmacology, where synthesized compounds from this chemical have been studied for their pharmacological importance. For example, a compound synthesized using a similar methodology was analyzed for its molecular structure and interactions, indicating its potential antimicrobial activities (Achutha, D., Kumara, K., Shivalingegowda, N., Krishnappagowda, L. N., & Kariyappa, A. K., 2017). This demonstrates the chemical's role in the design and development of new pharmacologically active molecules.
Structural and Molecular Analysis
The compound's involvement extends to structural and molecular analysis, aiding in the understanding of molecular interactions and stability. Studies have conducted detailed structural analysis through methods like X-ray diffraction, which not only confirms the compound's structure but also explores its potential in various applications, including antimicrobial activity. The analysis provides insights into the molecular interactions that contribute to the compound's stability and potential efficacy as a pharmacological agent (Machado, P., Lima, G. R., Rotta, M., Bonacorso, H., Zanatta, N., & Martins, M., 2011).
Propriétés
IUPAC Name |
ethyl 4-[2-(3-chloroanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O5/c1-2-30-21(29)20-17(31-12-18(27)24-15-5-3-4-13(22)10-15)11-19(28)26(25-20)16-8-6-14(23)7-9-16/h3-11H,2,12H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKWAQOBAHYNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-((3-chlorophenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


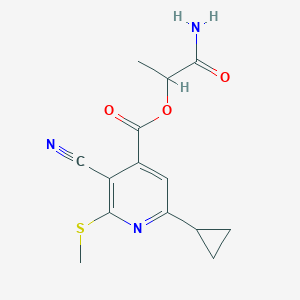
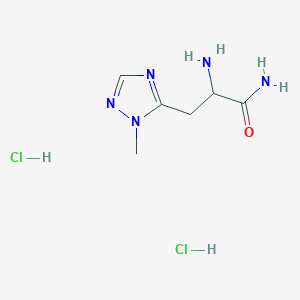
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2532935.png)
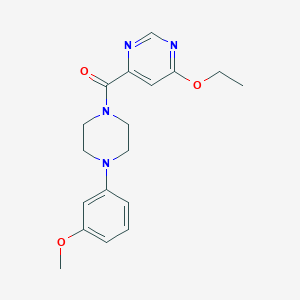

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)

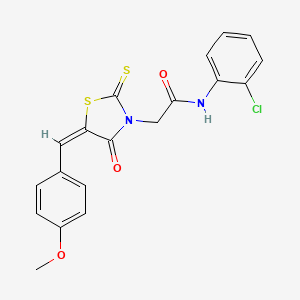
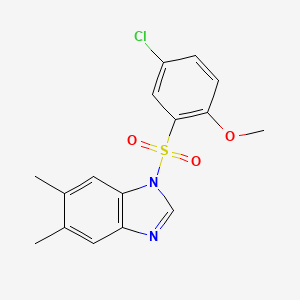
![N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2532945.png)
![2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2532946.png)
